REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([C:11]#[C:12][CH2:13][CH2:14][OH:15])[cH:8][cH:9][cH:10]1.[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21].[CH3:22][CH2:23][OH:24]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1cccc(C#CCCO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CC(=O)Oc1cccc(CCCCO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |